
1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This specific compound is characterized by the presence of a methyl group at the first position, a methylthio group at the fifth position, and an aldehyde group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C . Another method involves the use of multicomponent reactions (MCRs), which are efficient and provide high yields .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed:
Oxidation: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Methyl-5-(methylthio)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. The pyrrole ring provides aromatic stability and can interact with various molecular targets through π-π stacking and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the methylthio group, resulting in different reactivity and applications.
5-Methylthio-1H-pyrrole-2-carbaldehyde: Lacks the methyl group at the first position, affecting its chemical properties and biological activity.
Uniqueness: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the methyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a wide range of applications in various fields .
Eigenschaften
Molekularformel |
C7H9NOS |
|---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
1-methyl-5-methylsulfanylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-8-6(5-9)3-4-7(8)10-2/h3-5H,1-2H3 |
InChI-Schlüssel |
OFEKQVWXFQJXRI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C1SC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
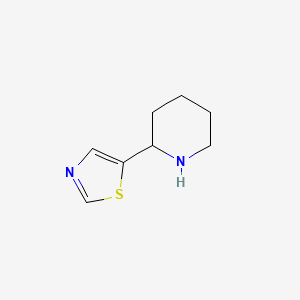
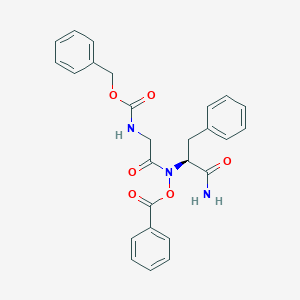
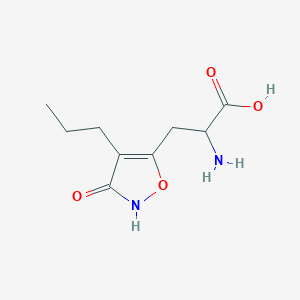

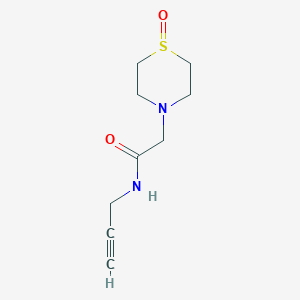
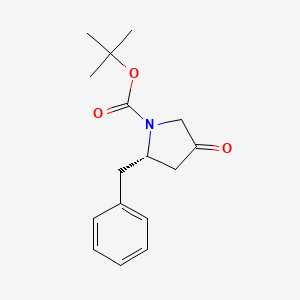
![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)

![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)
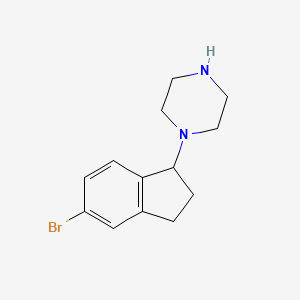

![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
